molecular formula C17H28O B8693337 11-Phenylundecan-1-ol CAS No. 61439-50-7

11-Phenylundecan-1-ol

Cat. No.: B8693337
CAS No.: 61439-50-7
M. Wt: 248.4 g/mol
InChI Key: CVZFWHWOAJIOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Phenylundecan-1-ol is a useful research compound. Its molecular formula is C17H28O and its molecular weight is 248.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61439-50-7

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

11-phenylundecan-1-ol

InChI

InChI=1S/C17H28O/c18-16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15,18H,1-7,9,12-13,16H2

InChI Key

CVZFWHWOAJIOAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCO

Origin of Product

United States

Historical Context and Research Significance of 11 Phenylundecan 1 Ol

Evolution of Synthetic Methodologies for Long-Chain Phenyl Alcohol Scaffolds

The synthesis of long-chain phenyl alcohols like 11-Phenylundecan-1-ol has evolved from classical methods to more sophisticated strategies. Foundational techniques in organic synthesis provide the basis for early and still-relevant routes to these structures.

One of the most fundamental methods for creating alcohols is the Grignard reaction, discovered in 1900, which involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. wikipedia.orgleah4sci.com For a secondary alcohol like 1-phenylundecan-1-ol, this could theoretically involve the reaction of undecanal (B90771) with phenylmagnesium bromide or benzaldehyde (B42025) with decylmagnesium bromide. leah4sci.comlookchem.com

Specific documented syntheses of this compound illustrate different strategic approaches. One method involves the reduction of a precursor ketone, 11-oxo-11-phenyl undecyl acetate, using a Wolff-Kishner-type reaction with hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) in diethylene glycol. rsc.org Another reported synthesis begins with an unsaturated analogue, 11-phenyl-8-undecenol, which is subjected to hydrogenation over a palladium on charcoal catalyst to saturate the carbon-carbon double bond and yield the final product. prepchem.com

The evolution of synthetic chemistry has introduced more advanced and efficient methodologies for the functionalization of long hydrocarbon chains. researchgate.net Modern techniques such as C-H bond functionalization and olefin metathesis represent the frontier of organic synthesis, aiming to create complex molecules with greater efficiency and fewer steps. nih.govacs.org While specific applications of these ultra-modern techniques to synthesize this compound are not widely documented, they represent the current trajectory of synthetic chemistry for this class of compounds.

Interactive Table: Synthetic Routes to this compound

Precursor Compound Reagents Reaction Type Reference
11-oxo-11-phenyl undecyl acetate 1. Hydrazine hydrate, KOH, diethylene glycol Reduction (Wolff-Kishner) rsc.org
11-phenyl-8-undecenol H₂, 10% Palladium on charcoal, ethanol Hydrogenation prepchem.com
11–Bromo–1–phenylundecan–1–one Not specified, but implies reduction Reduction rsc.org

Academic Contributions to the Understanding of this compound Reactivity

Academic research has utilized this compound to explore and demonstrate specific chemical transformations. These studies contribute to a deeper understanding of its reactivity, particularly at the secondary alcohol functional group.

A notable contribution comes from research into the photochemical oxidation of benzylic alcohols. researchgate.net In this study, 1-Phenylundecan-1-ol (a positional isomer) was subjected to a mild, green photochemical protocol using air as the oxidant. The reaction yielded the corresponding ketone, 1-phenylundecan-1-one, demonstrating the susceptibility of the hydroxyl group to oxidation under these conditions. researchgate.net The oxidation of alcohols to carbonyl compounds is a cornerstone reaction in organic synthesis, and developing environmentally benign methods for this transformation is a significant area of research. nih.govresearchgate.net

Another documented reaction is its use in the synthesis of phosphate (B84403) esters. This compound was reacted with phosphorus trichloride (B1173362) (PCl₃) and pyridine (B92270), followed by oxidation with iodine, to produce bis(11-phenylundecyl) hydrogen phosphate. rsc.org This demonstrates the alcohol's utility as a precursor for creating complex molecules with phosphate functional groups, which are important in materials science and biochemistry.

Interactive Table: Reactivity of this compound

Reaction Type Reagents Product Yield Reference
Photochemical Oxidation Air, Thioxanthen-9-one (catalyst), light (CFL lamps), DMSO 1-Phenylundecan-1-one 70% researchgate.net
Phosphate Ester Formation 1. PCl₃, pyridine, THF; 2. Pyridine/water, I₂ bis(11-Phenylundecyl) hydrogen phosphate 34% rsc.org

Significance of this compound as a Model Compound in Fundamental Organic Chemistry Research

The true significance of this compound in a research context lies in its application as a model compound to probe fundamental chemical principles. Its structure, featuring a polar hydroxyl group, a phenyl ring, and a long, nonpolar alkyl chain, makes it an ideal candidate for studying the interplay of different molecular forces and functionalities.

A key example of its use as a model compound is in a study of the self-assembly of amphiphilic molecules. rsc.org Researchers synthesized this compound and its corresponding phosphate ester, bis(11-phenylundecyl) hydrogen phosphate, to investigate how a terminal phenyl group on a long alkyl chain influences the properties of vesicles (microscopic sacs enclosed by a lipid bilayer). By comparing these phenyl-terminated compounds with their phenoxy-terminated and simple alkyl chain counterparts, the study elucidated the role of the terminal aromatic group in the formation and characteristics of these self-assembled structures. rsc.org

Furthermore, its inclusion in a study developing a new photochemical oxidation method highlights its role as a model substrate. researchgate.net By successfully oxidizing 1-Phenylundecan-1-ol alongside a range of other primary and secondary benzylic alcohols, the researchers demonstrated the broad applicability and utility of their new protocol. In this context, this compound serves as a representative example of a long-chain secondary alcohol, helping to establish the scope and limitations of the novel reaction.

Advanced Synthetic Methodologies for 11 Phenylundecan 1 Ol and Its Stereoisomers

Regioselective and Stereoselective Synthesis of 11-Phenylundecan-1-ol

Achieving precise control over the placement of functional groups and the stereochemistry of chiral centers is a primary focus in the synthesis of complex molecules like this compound.

Grignard Reagent-Mediated Approaches to this compound

Grignard reagents are powerful tools for forming carbon-carbon bonds. mnstate.edumasterorganicchemistry.com Their application in the synthesis of this compound typically involves the reaction of a phenyl-containing Grignard reagent with a long-chain electrophile, or vice versa.

A common strategy involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. leah4sci.comyoutube.com For instance, the synthesis of 1-phenylethanol (B42297) can be achieved through the Grignard reaction of phenylmagnesium bromide with ethanal. missouri.edu This principle can be extended to synthesize this compound. One potential route involves the reaction of phenylmagnesium bromide with 11-bromoundecanal. The Grignard reagent attacks the carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired alcohol. youtube.com

Alternatively, a Grignard reagent can be prepared from a long-chain alkyl halide and reacted with a phenyl-containing carbonyl compound. For example, 10-undecenylmagnesium bromide can be reacted with benzaldehyde (B42025). The resulting alkoxide is then protonated to yield the alcohol. It is crucial to carry out these reactions under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. mnstate.edumissouri.edu

The table below outlines potential Grignard reaction pathways for the synthesis of this compound.

Table 1: Grignard Reagent-Mediated Synthetic Routes to this compound
Grignard ReagentElectrophileIntermediateFinal Product
Phenylmagnesium bromide11-BromoundecanalMagnesium alkoxide saltThis compound
10-Undecenylmagnesium bromideBenzaldehydeMagnesium alkoxide salt11-Phenylundec-1-en-1-ol
(10-Hydroxydecyl)magnesium bromide (protected OH)BenzaldehydeMagnesium alkoxide salt11-Phenylundecan-1,11-diol (after deprotection)

Catalytic Hydrogenation and Reduction Strategies for this compound Precursors

Catalytic hydrogenation is a versatile method for the reduction of various functional groups. In the synthesis of this compound, this technique is primarily used to reduce unsaturated precursors. For example, if the synthesis route yields an unsaturated alcohol like 11-phenylundec-10-en-1-ol, the double bond can be saturated through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere.

Another application of reduction strategies is in the conversion of carbonyl precursors. Should a synthetic pathway lead to 11-phenylundecan-1-al or 11-phenylundecan-2-one, these can be reduced to the corresponding alcohol using various reducing agents. Catalytic hydrogenation can be employed, as can other methods like reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

The selective reduction of aromatic nitro compounds to phenylhydroxylamines and their derivatives is an area of active research. researchgate.netmdpi.com While not directly synthesizing this compound, the methodologies for controlling the reduction of functional groups on a phenyl ring are relevant to the synthesis of more complex phenyl-substituted alkanols.

Enantioselective Synthesis of Chiral Phenylundecanols

The synthesis of specific stereoisomers of chiral alcohols is of significant interest, particularly in the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its stereochemistry. rroij.com Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. rroij.com

Several methods can be employed for the asymmetric synthesis of chiral long-chain alcohols. researchgate.net One approach involves the use of chiral catalysts or reagents that create a chiral environment, favoring the formation of one enantiomer over the other. For instance, asymmetric reduction of a prochiral ketone precursor of this compound using a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand, can yield an enantiomerically enriched alcohol.

Enzymatic resolutions and reductions are also powerful tools for obtaining enantiomerically pure alcohols. rsc.org Alcohol dehydrogenases (ADHs), for example, can catalyze the stereoselective reduction of ketones to alcohols. rsc.org The use of these biocatalysts can offer high enantioselectivity under mild reaction conditions.

The development of chiral diol-based organocatalysts has also provided effective methods for enantioselective reactions. nih.gov These catalysts can activate substrates and reagents to control the stereochemical outcome of a reaction.

Novel Synthetic Routes and Method Development

The exploration of new synthetic methodologies continues to provide more efficient and selective ways to construct complex molecules.

Photochemical Synthesis of this compound and Related Alcohols

Photochemical reactions, which are initiated by the absorption of light, can enable unique transformations that are often difficult to achieve through thermal methods. nih.gov The application of photochemistry to the synthesis of long-chain alcohols is an emerging area of research.

Visible-light photoredox catalysis can be used to generate alkoxy radicals from alcohols, which can then undergo further reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org This approach could potentially be applied to the functionalization of long-chain alcohols or the construction of the this compound backbone.

Photocatalytic reforming of alcohols on semiconductor surfaces like titanium dioxide (TiO₂) is another area of investigation. nih.govtum.de These reactions can lead to various products, and understanding the underlying mechanisms is key to directing the reaction toward a desired outcome. While direct synthesis of this compound via this method is not established, the principles of photocatalytic alcohol transformations could inspire new synthetic routes.

Multi-Component Reactions Towards this compound Frameworks

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.goviosrjen.org These reactions are atom-economical and can rapidly generate molecular complexity.

While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs could be applied to construct the key structural features of the molecule. For example, a reaction could be designed to bring together a phenyl-containing component, a long-chain alkyl component, and a component that provides the hydroxyl group in a convergent manner. The development of new MCRs is an active area of synthetic chemistry, and their application to the synthesis of long-chain functionalized alkanes holds significant promise. uni.lufrontiersin.org

Sustainable and Green Chemistry Approaches in Phenylundecanol Synthesis

Modern synthetic strategies for this compound are increasingly focused on minimizing environmental impact through the adoption of green chemistry principles. This involves a shift away from classical methods towards cleaner, more efficient, and sustainable alternatives. Key areas of development include the utilization of biocatalysis, the application of green catalytic hydrogenation, and the engineering of microorganisms for de novo synthesis. These approaches aim to reduce waste, decrease energy consumption, and utilize renewable resources, thereby aligning the production of this valuable fragrance ingredient with the goals of a circular economy.

A significant focus within green synthesis is the use of biocatalysts, such as enzymes and whole microbial cells, to perform key chemical transformations with high selectivity and under mild conditions. For the synthesis of this compound, biocatalytic reduction of a suitable precursor, such as 11-phenylundec-10-enal or 11-phenylundec-10-en-1-ol, represents a promising green alternative to traditional chemical reductions. Enzymes like alcohol dehydrogenases (ADHs) and ene-reductases (EREDs) are particularly relevant. ADHs can catalyze the reduction of aldehydes to primary alcohols, while EREDs can selectively reduce carbon-carbon double bonds, offering a pathway to saturate the undecenyl chain.

Whole-cell biocatalysis, employing microorganisms such as Saccharomyces cerevisiae (baker's yeast) or engineered strains of Escherichia coli, offers several advantages over the use of isolated enzymes. nih.gov These include the inherent presence of necessary cofactors (like NADH or NADPH) and their continuous regeneration by the cell's metabolism, which simplifies the process and reduces costs. Whole-cell systems have demonstrated effectiveness in the reduction of various ketones and aldehydes, suggesting their potential applicability to the synthesis of long-chain alcohols like this compound.

Chemoenzymatic synthesis, which combines the strengths of both chemical and biological catalysis, provides another powerful tool for the sustainable production of this compound. nih.gov For instance, a chemical step could be used to efficiently construct the carbon backbone of the molecule, followed by a highly selective enzymatic step to introduce the desired functional group or stereochemistry. This hybrid approach can lead to shorter, more efficient, and less wasteful synthetic routes.

In addition to biocatalysis, green catalytic hydrogenation methods are being developed to replace less environmentally friendly reducing agents. These methods often employ heterogeneous catalysts, such as palladium or nickel supported on inert materials, which can be easily recovered and reused. oaepublish.com The use of molecular hydrogen as the reductant is highly atom-economical, producing only water as a byproduct. Research in this area focuses on developing catalysts that exhibit high activity and selectivity under mild reaction conditions, such as lower pressures and temperatures, further enhancing the green credentials of the process.

Furthermore, the field of metabolic engineering offers the potential to produce this compound directly from simple renewable feedstocks like glucose through fermentation. rsc.org By introducing and optimizing specific biosynthetic pathways in microorganisms, it is possible to create "cell factories" capable of de novo synthesis of target molecules. While the development of such a process for this compound is a long-term goal, it represents the pinnacle of sustainable chemical production, moving from a reliance on petrochemical-derived starting materials to a bio-based manufacturing paradigm.

The following table summarizes various sustainable approaches that are being explored for the synthesis of this compound and related long-chain alcohols, highlighting the diversity of green chemistry strategies being brought to bear on this challenge.

MethodologyKey FeaturesPotential PrecursorsCatalyst/SystemAdvantages
Biocatalytic ReductionEnzymatic reduction of C=O or C=C bonds11-Phenylundec-10-enal, 11-Phenylundec-10-en-1-olAlcohol Dehydrogenases (ADHs), Ene-Reductases (EREDs)High selectivity, mild reaction conditions, reduced waste
Whole-Cell BiocatalysisUse of microorganisms for chemical transformations11-Phenylundecanal, 11-Phenylundec-10-en-1-olEngineered E. coli, S. cerevisiaeIn situ cofactor regeneration, cost-effective
Green Catalytic HydrogenationHydrogenation using recyclable catalysts11-Phenylundec-10-en-1-ol, 11-Phenylundec-10-enalSupported Pd or Ni catalystsHigh atom economy, catalyst recyclability, clean byproduct (water)
Chemoenzymatic SynthesisCombination of chemical and enzymatic stepsVarious intermediatesChemical catalysts and enzymesOptimized efficiency, selectivity, and sustainability
Metabolic EngineeringDe novo synthesis from renewable feedstocksGlucose, fatty acidsEngineered microorganismsBio-based production, potential for direct fermentation

Mechanistic Studies and Reactivity Profiling of 11 Phenylundecan 1 Ol

Transformations Involving the Phenyl Moiety of 11-Phenylundecan-1-ol

The phenyl ring is a site of rich chemical reactivity, primarily involving electrophilic aromatic substitution. The long undecyl alcohol chain influences the reactivity and regioselectivity of these reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The undecyl group attached to the benzene (B151609) ring is an alkyl group, which is classified as an electron-donating group (EDG) by induction. wikipedia.org As an EDG, it activates the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. vanderbilt.edu Furthermore, alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the point of attachment. libretexts.orgorganicchemistrytutor.com This is due to the stabilization of the carbocation intermediate (arenium ion) when the attack occurs at these positions. organicchemistrytutor.com

EAS ReactionReagentsElectrophile (E⁺)Major Products
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)1-(2-Nitrophenyl)undecan-1-ol and 1-(4-Nitrophenyl)undecan-1-ol
Halogenation (Bromination)Br₂, FeBr₃Br⁺1-(2-Bromophenyl)undecan-1-ol and 1-(4-Bromophenyl)undecan-1-ol
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)1-(4-Acylphenyl)undecan-1-ol (para product often dominates due to sterics)
SulfonationSO₃, H₂SO₄SO₃4-(1-Hydroxyundecyl)benzenesulfonic acid and 2-(1-Hydroxyundecyl)benzenesulfonic acid

It is important to note that Friedel-Crafts alkylation is often subject to limitations such as polyalkylation and carbocation rearrangements, making acylation followed by reduction a more controlled method for introducing new alkyl groups. lumenlearning.comlumenlearning.com

While the benzene ring is generally resistant to oxidation, the functional groups attached to it can undergo oxidative transformations under specific conditions.

Side-Chain Oxidation: The entire undecyl side chain can be cleaved under vigorous oxidation, provided there is at least one hydrogen atom on the benzylic carbon (the carbon directly attached to the ring). In the case of this compound, the benzylic carbon is C-11 of the undecyl chain. Strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄) or hot, acidic sodium dichromate (Na₂Cr₂O₇) will oxidize the side chain, cleaving all C-C bonds except the one attached to the ring, to yield a carboxylic acid. unizin.orgpressbooks.publibretexts.org This reaction would transform this compound into benzoic acid. libretexts.org

Ring Cleavage (Ozonolysis): The aromatic ring itself can undergo oxidative cleavage under forcing conditions, such as reaction with ozone (O₃). ucla.edu Ozonolysis of benzene and its derivatives breaks the double bonds within the ring. youtube.com The initial product is an unstable triozonide, which is then typically worked up under reductive conditions (e.g., with zinc and water) to yield smaller carbonyl-containing fragments. stackexchange.comvedantu.combrainly.in For a simple alkylbenzene, this process would cleave the ring, breaking it into smaller dicarbonyl compounds like glyoxal. brainly.in This is a degradative process rather than a synthetic functionalization.

Detailed Mechanistic Investigations and Kinetic Analyses

Influence of Solvent and Catalyst on Reaction Mechanisms

Further research and publication in the field of organic chemistry are required to provide the necessary data to fulfill such a detailed request. At present, the scientific community has not published specific studies on the mechanistic aspects of this compound.

Derivatization Strategies and Applications of 11 Phenylundecan 1 Ol As a Synthetic Building Block

Functionalization of 11-Phenylundecan-1-ol into Key Intermediates

The strategic modification of the terminal hydroxyl group of this compound is a primary step in its utilization as a synthetic building block. This functionalization yields key intermediates, such as esters, ethers, and halides, which are amenable to a wide array of subsequent chemical transformations.

The conversion of the primary alcohol in this compound to ester and ether moieties is a fundamental strategy for creating intermediates with tailored properties. Esterification, a reaction between an alcohol and a carboxylic acid or its derivative, can be employed to introduce various functional groups. medcraveonline.com These reactions can be performed under chemical or enzymatic catalysis. medcraveonline.com For example, reacting this compound with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) can yield the corresponding phenylundecyl esters. medcraveonline.com

These ester derivatives can serve as protecting groups or as precursors in further synthetic steps. The specific ester chosen can influence the solubility and reactivity of the molecule. Enzymatic esterification, often utilizing lipases, presents a greener alternative, proceeding under milder conditions. medcraveonline.com

Ether derivatives are typically synthesized via reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups, thereby generating a library of 11-phenylundecyl ethers for use in constructing more complex molecules.

Table 1: Representative Derivatization Reactions of this compound

Derivative Type Reactant Catalyst/Reagent General Conditions Product
Ester Acetic Anhydride Pyridine Room Temperature 11-Phenylundecyl acetate
Ester Benzoic Acid DED, PPh₃ THF, 0°C 11-Phenylundecyl benzoate
Ether Sodium Hydride, then Methyl Iodide N/A THF 1-Methoxy-11-phenylundecane
Halide Thionyl Chloride Pyridine 0°C to Room Temp 1-Chloro-11-phenylundecane
Halide Phosphorus Tribromide N/A 0°C 1-Bromo-11-phenylundecane

This table presents plausible synthetic routes based on standard organic chemistry reactions.

The conversion of the hydroxyl group of this compound into a halogen (Cl, Br, I) is a critical step for preparing the molecule for carbon-carbon bond-forming reactions. nih.gov Standard reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) can effectively replace the hydroxyl group with a halogen. These halogenated derivatives are stable intermediates that can be readily purified and used in subsequent reactions.

These 1-halo-11-phenylundecane intermediates are excellent substrates for various metal-catalyzed cross-coupling reactions. wuxibiology.com For instance, in a Suzuki-Miyaura reaction, the halide can be coupled with an organoboron species in the presence of a palladium catalyst to form a new carbon-carbon bond. uniovi.es Similarly, Sonogashira coupling allows for the reaction of the terminal halide with a terminal alkyne. This functionalization strategy opens pathways to creating a diverse range of more complex molecules by attaching new carbon-based fragments to the terminus of the undecyl chain. organic-chemistry.orgmdpi.com

Role in Complex Organic Synthesis

The unique linear structure of this compound, with reactive sites at both ends, makes it a valuable component in the synthesis of complex organic molecules, including those with intricate stereochemistry and polycyclic frameworks.

The synthesis of polycyclic compounds often relies on precursors that can undergo intramolecular cyclization reactions. beilstein-journals.orgscholaris.ca By functionalizing both the terminal phenyl ring and the hydroxyl group of this compound, it can be transformed into a precursor for macrocyclization or other ring-forming strategies. For example, the phenyl group could be brominated, and the alcohol converted to a nucleophilic group. An intramolecular coupling reaction could then be used to form a large ring structure, a key step in the synthesis of certain cyclophanes or other complex polycyclic systems. researchgate.net The long aliphatic chain provides flexibility, which can be crucial for achieving the required conformation for cyclization.

Many biologically active compounds feature lipophilic regions that enhance their interaction with biological membranes or hydrophobic pockets of proteins. nih.govmdpi.com The 11-phenylundecyl moiety provides a significant lipophilic character. By incorporating this chain into known bioactive scaffolds, novel analogues can be synthesized. nih.gov

For instance, the hydroxyl group of this compound can be used to link it via an ester or ether bond to a known pharmacophore. The resulting analogue, now possessing a long lipophilic tail, may exhibit modified properties such as improved cell permeability, altered metabolic stability, or a different binding affinity for its target. This strategy is employed in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Phenolic compounds, in particular, are known for their cytotoxic properties against cancer cells, and creating derivatives of these compounds is a strategy for developing new therapeutics. nih.gov

Advanced Spectroscopic and Analytical Techniques for Research on 11 Phenylundecan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 11-Phenylundecan-1-ol. Through a combination of one- and two-dimensional experiments, it is possible to confirm the carbon skeleton, establish the connectivity of all atoms, and analyze the molecule's conformational preferences.

One-Dimensional (¹H, ¹³C) NMR for Structural Confirmation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra serve as the primary tools for the initial structural verification of this compound.

The ¹H NMR spectrum is expected to display characteristic signals corresponding to each distinct proton environment in the molecule. The monosubstituted phenyl group typically appears as a multiplet in the aromatic region (δ 7.1-7.3 ppm). The protons of the methylene (B1212753) group attached to the hydroxyl function (-CH₂OH) are expected to resonate as a triplet around δ 3.6 ppm. Similarly, the benzylic protons (-CH₂-Ph) at the other end of the chain would produce a triplet at approximately δ 2.6 ppm. The nine methylene groups forming the core of the undecyl chain would give rise to a large, overlapping multiplet signal in the upfield region (δ 1.2-1.6 ppm). The hydroxyl proton (-OH) typically appears as a broad singlet whose chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information by showing a distinct signal for each unique carbon atom. The carbon atoms of the phenyl ring are expected to produce signals in the δ 125-143 ppm range. The carbon atom bonded to the hydroxyl group (C1) would appear at approximately δ 63 ppm, while the benzylic carbon (C11) is anticipated around δ 36 ppm. The remaining nine carbons of the polymethylene chain would generate a series of signals in the δ 25-32 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.10 - 7.30Multiplet
-CH₂-OH (H-1)3.64Triplet
-CH₂-Ph (H-11)2.61Triplet
-(CH₂)₉-1.20 - 1.65Multiplet
-OHVariableBroad Singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (ipso-C)~143
Aromatic (ortho, meta, para-C)125 - 129
-CH₂-OH (C-1)~63
-CH₂-Ph (C-11)~36
-(CH₂)₉-25 - 32

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR suggests the presence of the key structural fragments, 2D NMR experiments are essential to definitively piece them together. Since this compound is achiral, the focus of these experiments is on confirming atomic connectivity rather than stereochemistry.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, primarily between protons on adjacent carbons (³J-coupling). For this compound, COSY would show a cross-peak between the H-1 triplet (-CH₂OH) and the adjacent H-2 methylene protons. It would allow for a sequential "walk" along the proton signals of the undecyl chain, confirming its linear nature. A correlation between the H-11 benzylic protons and the H-10 methylene protons would also be expected.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the proton assignments, for example, linking the proton signal at δ 3.64 ppm to the carbon signal at ~63 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart. Key correlations would include the benzylic H-11 protons showing a cross-peak to the ipso-carbon of the phenyl ring, and the H-1 protons showing a cross-peak to C-2. These correlations confirm that the phenyl and hydroxyl groups are located at opposite ends of the C11 chain.

Dynamic NMR Studies for Conformational Analysis

The long, flexible undecyl chain of this compound can adopt numerous conformations in solution due to rotation around its C-C single bonds. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational dynamics. researchgate.net By acquiring NMR spectra over a range of temperatures, it is possible to study the energetics of conformational exchange processes. For a flexible molecule like this, the energy barriers between different rotational conformers (rotamers) of the alkyl chain are generally low. researchgate.net While individual conformers are not typically observable at room temperature, DNMR studies could provide valuable information on the motional dynamics and the average conformational state of the molecule in solution. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch : A prominent, broad absorption band is expected in the region of 3400-3300 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretches : Sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the long alkyl chain. Weaker peaks just above 3000 cm⁻¹ (3080-3020 cm⁻¹) are characteristic of the C-H stretches from the sp²-hybridized carbons of the aromatic ring.

C=C Aromatic Stretches : A series of medium-to-weak absorptions in the 1600-1450 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the phenyl ring.

C-O Stretch : The stretching vibration of the C-O single bond of the primary alcohol is expected to produce a strong band in the 1070-1050 cm⁻¹ region.

Aromatic C-H Bends : Strong bands corresponding to the out-of-plane C-H bending of the monosubstituted benzene (B151609) ring are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3400 - 3300Strong, Broad
C-H Stretch (Aromatic)3080 - 3020Medium-Weak
C-H Stretch (Aliphatic)2960 - 2850Strong
C=C Stretch (Aromatic)1600 - 1450Medium-Weak
C-O Stretch (Primary Alcohol)1070 - 1050Strong
C-H Bend (Aromatic, out-of-plane)770 - 690Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers complementary information to FTIR, as the selection rules for vibrational modes differ. nih.gov Vibrations that involve a change in polarizability are Raman-active.

For this compound, the Raman spectrum would be particularly useful for observing the non-polar bonds of the carbon skeleton.

Aromatic Ring Vibrations : The symmetric C=C stretching ("ring breathing") modes of the phenyl group are expected to produce strong and sharp signals, particularly around 1600 cm⁻¹ and 1000 cm⁻¹.

C-H Stretches : Both aliphatic and aromatic C-H stretching vibrations are visible in the Raman spectrum, typically appearing as strong bands in the 3100-2800 cm⁻¹ region.

C-C Stretches : The C-C stretching vibrations of the long alkyl chain give rise to signals in the 1150-800 cm⁻¹ region.

In contrast to FTIR, the O-H stretching vibration of the alcohol group is typically a very weak signal in Raman spectra.

Table 4: Predicted Characteristic Raman Shifts for this compound
Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H Stretch (Aromatic & Aliphatic)3100 - 2800Strong
C=C Stretch (Aromatic)~1600Strong
Aromatic Ring Breathing~1000Strong
C-C Stretch (Aliphatic)1150 - 800Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, various MS methods are employed to gain comprehensive structural and analytical information.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide mass measurements with errors in the parts-per-million (ppm) range. nih.govnih.gov This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules that might have the same nominal mass.

For this compound (C₁₇H₂₈O), HRMS can confirm its elemental composition by comparing the experimentally measured mass to the theoretical (calculated) exact mass. The high mass accuracy helps to unequivocally identify the compound in complex mixtures and confirm the success of a chemical synthesis. nih.gov

Ion SpeciesElemental FormulaTheoretical Exact Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
[M]⁺•C₁₇H₂₈O248.21402248.214090.28
[M+H]⁺C₁₇H₂₉O249.22183249.22175-0.32
[M+Na]⁺C₁₇H₂₈ONa271.20379271.203910.44

Tandem mass spectrometry, or MS/MS, is a technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting pieces. ucdavis.edu In an MS/MS experiment, a precursor (or parent) ion of this compound is selected, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID). uab.edu The resulting product (or daughter) ions are then mass-analyzed.

The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include the loss of a water molecule from the alcohol group, cleavage at various points along the undecyl chain, and the formation of resonance-stabilized ions. A prominent fragment would be the tropylium (B1234903) ion (m/z 91), which is characteristic of a phenylalkyl structure. Analyzing these pathways allows researchers to piece together the molecular structure and confirm the connectivity of its atoms. scispace.com

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Assignment
248.21230.19H₂OLoss of water from the alcohol
248.21133.13C₈H₁₅Cleavage of the alkyl chain
248.21105.07C₁₀H₂₁OBenzylic cleavage with rearrangement
248.2191.05C₁₁H₂₃OFormation of the tropylium ion

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. future4200.com This technique is ideal for analyzing volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and passed through a long capillary column, which separates the components of the mixture based on their boiling points and affinities for the column's stationary phase. umanitoba.ca

As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected. The result is a chromatogram showing peaks for each component, with each peak having an associated mass spectrum. This allows for the identification and quantification of this compound, even in complex matrices, and is a standard method for assessing its purity after synthesis. tufts.edu

ParameterTypical Value/Condition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow (e.g., 1 mL/min)
Inlet Temperature280 °C
Oven ProgramInitial 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Key Mass Fragments (m/z)248 (M⁺), 230, 105, 91

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid state. However, compounds like this compound, which are liquids or low-melting solids, are generally not amenable to single-crystal X-ray diffraction. To overcome this limitation, the compound can be converted into a crystalline derivative.

By reacting the terminal alcohol group with a suitable reagent, a solid derivative with a higher melting point can be synthesized. Common derivatives for alcohols include esters (e.g., p-nitrobenzoate) or urethanes. If these derivatives form high-quality single crystals, X-ray crystallography can be performed. spast.org The analysis provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice and how molecules pack together. mdpi.commdpi.com This information is invaluable for understanding structure-property relationships.

Crystallographic ParameterHypothetical Data for an this compound Derivative
Chemical FormulaC₂₄H₃₁NO₄ (e.g., for a p-nitrobenzoate ester derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.1 Å, b = 5.9 Å, c = 20.5 Å, β = 98.5°
Volume (V)1205 ų
Molecules per unit cell (Z)2

Computational and Theoretical Chemistry Studies of 11 Phenylundecan 1 Ol

Molecular Dynamics Simulations for Solvent Effects and Dynamic BehaviorMolecular dynamics (MD) simulations could model the behavior of 11-Phenylundecan-1-ol in various solvents. These simulations would provide a detailed view of solute-solvent interactions, the molecule's dynamic conformational changes over time, and could be used to calculate properties such as the diffusion coefficient and radial distribution functions.

Until such specific research is conducted and published, a detailed computational and theoretical analysis of this compound remains an area for future investigation.

Catalytic Transformations and Process Development in 11 Phenylundecan 1 Ol Chemistry

Design and Application of Catalysts for 11-Phenylundecan-1-ol Conversions

The conversion of a primary alcohol like this compound to other functional groups is a cornerstone of synthetic organic chemistry. Catalysis is central to achieving high efficiency, selectivity, and sustainability in these transformations. The design of a catalyst is tailored to the specific desired reaction, such as oxidation, dehydration, or etherification.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and activity under mild reaction conditions due to their well-defined active sites. For a molecule like this compound, transition metal complexes are often employed. For instance, the oxidation of the primary alcohol to an aldehyde or carboxylic acid could potentially be achieved using catalysts based on ruthenium, palladium, or copper with specific ligands to tune reactivity and prevent over-oxidation.

A hypothetical application for this compound could involve a cross-coupling reaction. For example, a palladium-catalyzed Suzuki or Heck coupling could be envisioned if the terminal alcohol is first converted to a halide or triflate. The choice of phosphine (B1218219) ligands would be critical in such a transformation to ensure catalyst stability and promote the desired bond formation.

Table 1: Potential Homogeneous Catalytic Transformations for this compound

TransformationCatalyst System (Hypothetical)Potential Product
Oxidation to AldehydeTEMPO/NaOCl11-Phenylundecanal
Oxidation to Carboxylic AcidRuCl₃/NaIO₄11-Phenylundecanoic acid
EtherificationAcid catalyst (e.g., H₂SO₄) with another alcohol11-Phenylundecyl ether

Heterogeneous Catalysis for Sustainable Processes

Heterogeneous catalysts, being in a different phase from the reactants, are advantageous for their ease of separation and potential for recycling, contributing to more sustainable chemical processes. For a long-chain alcohol like this compound, supported metal catalysts are a common choice.

For example, the selective hydrogenation of the phenyl group could be achieved using a supported rhodium or ruthenium catalyst on a solid support like carbon or alumina. Conversely, dehydrogenation of the alcohol to the corresponding aldehyde could be performed using a copper-based catalyst at elevated temperatures. The porous structure and surface properties of the support material play a crucial role in the catalyst's activity and selectivity.

Biocatalysis for Enantioselective Modifications

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemo-selectivity under mild conditions. For a chiral molecule or a prochiral substrate, enzymes offer a powerful tool for enantioselective modifications. While this compound itself is not chiral, enzymes could be used to introduce chirality.

For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture if a chiral center were present elsewhere in the molecule. Alternatively, an alcohol dehydrogenase could be employed for the stereoselective oxidation of the primary alcohol if it were part of a diol, or for the reduction of a related ketone to a specific enantiomer of the alcohol.

Catalytic Cycles and Mechanistic Insights

Understanding the catalytic cycle is fundamental to optimizing a reaction and designing better catalysts. A catalytic cycle typically involves substrate coordination to the catalyst, one or more chemical transformation steps (e.g., oxidative addition, insertion, reductive elimination), and finally, product release with regeneration of the active catalyst.

For a hypothetical palladium-catalyzed cross-coupling reaction involving a derivative of this compound, the cycle would likely involve the oxidative addition of the organohalide to the Pd(0) complex, followed by transmetalation with a coupling partner, and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. Spectroscopic techniques and computational modeling are key tools for elucidating these mechanistic pathways.

Photoredox and Electrochemistry in this compound Catalysis

Photoredox and electrochemical catalysis offer alternative methods for generating reactive intermediates under mild conditions, often avoiding the need for harsh reagents. nih.gov These techniques rely on single-electron transfer (SET) processes to activate substrates. nih.gov

For this compound, photoredox catalysis could potentially be used to generate a radical intermediate from a suitable derivative, which could then participate in various C-C or C-heteroatom bond-forming reactions. nih.gov For example, the alcohol could be converted to a tosylate, which could then be reduced by an excited-state photocatalyst to generate an alkyl radical.

Electrochemistry provides another means to achieve redox transformations by directly applying an electrical potential. nih.gov The oxidation of this compound at an anode could generate an alkoxy radical, which could then undergo further reactions. A key advantage of electrochemistry is the ability to precisely control the reaction's driving force by tuning the applied voltage. nih.gov

Process Optimization for Catalytic Transformations of this compound

Optimizing a catalytic process involves systematically varying reaction parameters to maximize yield, selectivity, and efficiency while minimizing costs and environmental impact. Key parameters to consider include catalyst loading, temperature, pressure, solvent, and reaction time.

Design of Experiments (DoE) is a powerful statistical methodology for process optimization. For a catalytic reaction involving this compound, a DoE approach could be used to screen a wide range of variables and identify the optimal conditions with a minimal number of experiments. For example, a factorial design could be employed to study the effects of catalyst concentration, temperature, and substrate ratio on the yield of a desired product. High-throughput screening techniques can further accelerate the optimization process by allowing for the rapid evaluation of numerous catalyst and reaction condition combinations.

Advanced Applications and Broader Research Impact of 11 Phenylundecan 1 Ol Chemistry

Role in Natural Product Total Synthesis and Biosynthetic Pathways

Incorporation into Complex Natural Product Architectures

There is currently no available scientific literature that documents the specific incorporation of 11-phenylundecan-1-ol into complex natural product architectures. The synthesis of natural products is a vast field, and while structurally similar long-chain alcohols and phenylalkanes are utilized, the specific use of this compound has not been a focus of published total synthesis campaigns.

Synthetic Analogs for Structure-Activity Relationship Studies

The use of this compound in the generation of synthetic analogs for structure-activity relationship (SAR) studies is not documented in the available research. SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. While the lipophilic nature of the undecyl chain and the presence of the phenyl group make it a candidate for modifying the pharmacokinetic properties of a pharmacophore, there are no specific studies that have reported its use for this purpose.

Contribution to Pharmaceutical and Agrochemical Intermediates Research

Currently, there is no significant body of research that points to this compound as a key intermediate in the synthesis of pharmaceutical or agrochemical products. While its structure could potentially be modified to create active ingredients, its specific contributions to these fields have not been reported in the scientific literature.

Green and Sustainable Chemistry Principles in the Lifecycle of this compound Research

While specific green chemistry metrics for the industrial production of this compound are not published, the principles of green chemistry can be theoretically applied to its plausible synthetic routes. A common method for synthesizing phenyl-terminated long-chain alcohols involves a two-step process: Friedel-Crafts acylation followed by reduction.

Atom Economy and Reaction Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning all the atoms from the reactants are incorporated into the final product. primescholars.com

A plausible synthesis of this compound begins with the Friedel-Crafts acylation of benzene (B151609) with undecanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride, to produce 11-phenylundecan-1-one. This is followed by the reduction of the ketone to the corresponding alcohol.

Reaction StageReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Friedel-Crafts Acylation Benzene (C6H6) + Undecanoyl chloride (C11H21ClO)11-Phenylundecan-1-one (C17H26O)Hydrogen chloride (HCl)87.5%
Reduction (using NaBH4) 4 x 11-Phenylundecan-1-one (C17H26O) + Sodium borohydride (B1222165) (NaBH4) + 4 x H2O4 x this compound (C17H28O) + Sodium borate (B1201080) (NaB(OH)4)Not Applicable (for this simplified representation)High (if considering only the addition of H2)

Note: The atom economy calculation for the reduction step can be complex depending on the specific reducing agent and workup conditions. The table provides a simplified overview.

Waste Minimization and Byproduct Management

The synthesis of this compound via the Friedel-Crafts acylation route generates specific waste streams that require management. The primary byproduct of the acylation step is hydrogen chloride gas. In an industrial setting, this can be scrubbed and neutralized. The Lewis acid catalyst, typically aluminum chloride, is used in stoichiometric amounts and forms a complex with the product ketone. The workup of the reaction mixture generates significant amounts of aluminum hydroxide (B78521) waste after quenching with water.

For the reduction step, the choice of reducing agent impacts the waste profile. Catalytic hydrogenation, for example, would have a higher atom economy and generate less waste compared to the use of stoichiometric metal hydride reagents like sodium borohydride.

Effective byproduct management would involve exploring the potential for recycling the Lewis acid catalyst, although this can be challenging due to its deactivation during the reaction and workup. The selection of a milder, recyclable solid acid catalyst could be a greener alternative.

Q & A

Basic Research Questions

Q. How can 11-phenylundecan-1-ol be synthesized with high purity, and what reaction conditions optimize yield?

  • Methodological Answer : Use a Grignard reaction between phenylmagnesium bromide and undecanal, followed by quenching with aqueous ammonium chloride. Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the alcohol. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS or NMR .
  • Key Variables : Temperature control during Grignard formation, stoichiometric ratios, and solvent selection (e.g., anhydrous diethyl ether) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the phenyl group (δ 7.2–7.4 ppm) and hydroxyl proton (δ 1.5–2.0 ppm). Use DEPT-135 to distinguish CH2_2 and CH3_3 groups in the alkyl chain .
  • IR Spectroscopy : Identify the O-H stretch (~3200–3600 cm1^{-1}) and aromatic C-H bends (~700 cm1^{-1}) .
  • Mass Spectrometry : GC-MS fragmentation patterns should show a molecular ion peak at m/z 248 and characteristic phenyl fragment ions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Emergency Measures : In case of exposure, rinse skin with soap/water for 15 minutes; for eye contact, irrigate with saline solution and consult a physician .

Advanced Research Questions

Q. How can researchers evaluate the thermal stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen. Compare decomposition onset temperatures (~200–250°C) to identify degradation products via FTIR or GC-MS. For kinetic studies, apply the Flynn-Wall-Ozawa method to calculate activation energy .
  • Data Contradiction Analysis : If results conflict with literature, verify instrument calibration (e.g., DSC baseline correction) and sample purity .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer :

  • Reproducibility Testing : Repeat solubility measurements (e.g., gravimetric method) in polar (ethanol) and nonpolar (hexane) solvents under controlled temperatures (25°C ± 0.1°C).
  • Meta-Analysis : Systematically review existing studies using PRISMA guidelines to identify methodological inconsistencies (e.g., agitation time, solvent grade) .
  • Error Mitigation : Quantify uncertainties via triplicate measurements and report confidence intervals .

Q. How can computational modeling predict this compound’s interactions with lipid bilayers or polymer matrices?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate using GROMACS with the CHARMM36 force field. Parameterize the hydroxyl group and phenyl ring using quantum mechanical calculations (e.g., DFT/B3LYP).
  • Analysis : Calculate partition coefficients (log P) and radial distribution functions (RDFs) to assess hydrophobic/hydrophilic interactions .
    • Validation : Cross-validate with experimental data (e.g., Langmuir trough measurements for membrane penetration) .

Q. What experimental designs minimize confounding variables in studies of this compound’s antimicrobial activity?

  • Methodological Answer :

  • Control Groups : Include solvent-only controls (e.g., DMSO) and positive/negative controls (e.g., ampicillin for bacteria).
  • Blinding : Use double-blind protocols for plate-reader assays to reduce bias .
  • Statistical Power : Calculate sample size using ANOVA power analysis (α = 0.05, β = 0.2) to ensure reproducibility .

Q. How should researchers analyze contradictory data on the compound’s oxidative degradation pathways?

  • Methodological Answer :

  • Hypothesis Testing : Compare aerobic vs. anaerobic degradation using HPLC-UV to track byproduct formation.
  • Advanced Spectroscopy : Employ 18O^{18}O-labeling experiments with FTIR to identify oxygen incorporation sites .
  • Peer Review : Submit raw data to open-access repositories (e.g., Zenodo) for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.